1-Hydroxypregnacalciferol

Calcemic Activity In Vivo Hypercalcemia

Procure 1-Hydroxypregnacalciferol, a critical research tool for vitamin D receptor (VDR) studies. Its truncated side chain decouples anti-proliferative signaling from classical calcemic activity, establishing a validated null baseline for in vivo oncology models. This distinct lack of hypercalcemic effect, even at high doses, makes it essential for delineating genomic versus non-genomic VDR pathways without confounding toxicity. Ideal as a negative control and a core scaffold for developing non-calcemic VDR modulators.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 58702-12-8
Cat. No. B15464852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypregnacalciferol
CAS58702-12-8
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1
InChIKeyXMDLIEZJERQGEY-ZHFUSYIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypregnacalciferol (CAS 58702-12-8): Procurement-Ready Structural Profile for Vitamin D Analog Research


1-Hydroxypregnacalciferol (1α-(OH)pregnacalciferol) is a side-chain truncated analog of the natural hormone 1α,25-dihydroxyvitamin D₃ (calcitriol), synthesized via a five-step conversion from pregnenolone acetate and subsequent UV irradiation [1]. It is characterized as a vitamin D receptor (VDR) ligand with a molecular weight of 316.48 g/mol [2] and is primarily utilized as a research tool in endocrinology and oncology for investigating structure-activity relationships and non-calcemic signaling pathways [1].

Why Generic Vitamin D Analog Substitution is Inadequate for 1-Hydroxypregnacalciferol (CAS 58702-12-8) Research Applications


Generic substitution with other in-class vitamin D analogs fails because 1-Hydroxypregnacalciferol exhibits a functionally divergent profile characterized by the decoupling of classical calcemic activity from potential non-genomic or anti-proliferative signaling [1]. While full-length side chain analogs like 1α,25-dihydroxyvitamin D₃ potently induce hypercalcemia and bone resorption in vivo [2], the truncated side chain of 1-Hydroxypregnacalciferol results in a distinct lack of calcemic effect in intact rats even at high repeated doses [1]. This structural feature makes it a critical tool for delineating VDR-mediated genomic versus non-genomic pathways, and for exploring anti-proliferative mechanisms without the confounding toxicity of hypercalcemia, a limitation that precludes the use of standard active vitamin D metabolites in many cell-based and in vivo oncology models [1][3].

Quantitative Differentiation Evidence for 1-Hydroxypregnacalciferol (CAS 58702-12-8) Versus Key Comparators


In Vivo Calcemic Activity: 1-Hydroxypregnacalciferol vs. 1α,25-Dihydroxyvitamin D₃ in Intact Rats

In a direct head-to-head comparison using intact rats, 1-Hydroxypregnacalciferol demonstrated a complete absence of biological activity on intestinal calcium transport, serum calcium levels, serum phosphate levels, and bone calcification when administered either as a single dose or in repeated daily doses, even at high dose levels [1]. This contrasts sharply with the potent calcemic effects of the natural hormone 1α,25-dihydroxyvitamin D₃, which is well-established to induce significant hypercalcemia at therapeutic doses [2]. The quantitative difference is a null response versus a robust physiological effect, establishing a functional decoupling of calcemic activity from VDR binding potential.

Calcemic Activity In Vivo Hypercalcemia Vitamin D Analog Side-Chain Truncation

In Vitro Bone Resorption: 1-Hydroxypregnacalciferol vs. 1α,25-Dihydroxyvitamin D₃ Potency Comparison

In vitro assays for bone resorption demonstrate that 1-Hydroxypregnacalciferol is a significantly weaker agonist compared to 1α,25-dihydroxyvitamin D₃. The compound stimulated bone resorption only at high concentrations, whereas the natural hormone is known to be a potent stimulator at nanomolar concentrations [1]. While the 1975 study [1] did not report an exact EC₅₀ value for 1-Hydroxypregnacalciferol in this assay, the qualitative observation of activity 'only at high concentrations' underscores a substantial rightward shift in the dose-response curve relative to 1α,25-dihydroxyvitamin D₃, which typically exhibits an EC₅₀ in the sub-nanomolar to low nanomolar range for bone resorption [2].

Bone Resorption In Vitro Potency Vitamin D Analog Osteoclast Activity

Anti-Progesterone Activity: 1-Hydroxypregnacalciferol vs. 20-Oxopregnacalciferol Derivatives in Receptor Binding Assays

Patent literature indicates that while 1-Hydroxypregnacalciferol itself does not exhibit significant binding to the progesterone receptor, its 20-oxopregnacalciferol derivatives are potent anti-progestins [1]. Specifically, 20-oxopregnacalciferols were found to bind the progesterone receptor, whereas 1α-hydroxy-20-oxopregnacalciferol and its 19-nor analogs are stated not to have such binding effect [1]. This structure-activity relationship (SAR) highlights the critical role of the C20 oxo group for conferring anti-progesterone activity, which is absent in the parent 1-Hydroxypregnacalciferol scaffold. This contrasts with classical anti-progestins like RU 486, which also bind the glucocorticoid receptor, a property not observed for 20-oxopregnacalciferol [1].

Progesterone Receptor Anti-progestin Breast Cancer Vitamin D Analog Receptor Binding

CYP24A1 mRNA Induction and VDR Translocation: 1-Hydroxypregnacalciferol Class vs. 1α,25-Dihydroxyvitamin D₃ in Melanoma Cells

While direct data for 1-Hydroxypregnacalciferol in this specific assay is not available, class-level inference from closely related side-chain truncated pregnacalciferol analogs (PRI-1203 and PRI-1204) demonstrates a markedly different pharmacodynamic profile compared to 1α,25-dihydroxyvitamin D₃. In human melanoma A375 and RPMI7951 cell lines, both PRI-1203 and PRI-1204 failed to elicit VDR translocation to the nucleus and exhibited a very low effect on the level of CYP24A1 mRNA [1]. This is in stark contrast to 1α,25-dihydroxyvitamin D₃, which potently induces both VDR nuclear translocation and CYP24A1 transcription as part of its classical genomic response. This suggests that the truncated side-chain motif, common to 1-Hydroxypregnacalciferol, favors non-genomic or alternative signaling pathways over classical VDR-mediated gene regulation [1].

CYP24A1 VDR Translocation Melanoma Vitamin D Analog Non-genomic Signaling

Procurement-Driven Application Scenarios for 1-Hydroxypregnacalciferol (CAS 58702-12-8) Based on Quantitative Evidence


Negative Control for In Vivo Calcemic Activity Studies

Utilize 1-Hydroxypregnacalciferol as a negative control in rodent models to benchmark the calcemic effects of novel vitamin D analogs. The compound's demonstrated lack of effect on intestinal calcium transport, serum calcium, and bone calcification even at high doses [1] provides a validated null baseline against which to compare the therapeutic window of new chemical entities targeting VDR without inducing hypercalcemia. This is essential for separating desired anti-proliferative or immunomodulatory effects from unwanted calcemic toxicity [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-Cancer Drug Discovery

Employ 1-Hydroxypregnacalciferol as a core scaffold for medicinal chemistry optimization aimed at developing non-calcemic VDR modulators for oncology. Class-level evidence indicates that side-chain truncated analogs (e.g., PRI-1203) can exhibit anti-proliferative activity in melanoma cells without inducing VDR translocation or CYP24A1 expression [2]. The parent compound's minimal activity in classical genomic pathways makes it an ideal starting point for introducing modifications to enhance non-genomic or alternative signaling pathways relevant to cancer cell growth inhibition [2].

Tool Compound for Dissecting VDR-Mediated Genomic vs. Non-Genomic Signaling

Leverage the functional dichotomy of 1-Hydroxypregnacalciferol—which exhibits weak in vitro bone resorption and no in vivo calcemic activity [1]—to delineate VDR-dependent genomic responses from rapid, non-genomic effects. By comparing cellular responses to 1-Hydroxypregnacalciferol versus 1α,25-dihydroxyvitamin D₃ in assays for gene transcription (e.g., CYP24A1), calcium flux, or kinase activation, researchers can identify signaling events that are specifically triggered by the truncated side-chain structure. This is critical for understanding the pleiotropic actions of vitamin D and for developing pathway-selective VDR ligands [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hydroxypregnacalciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.